4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a piperazine moiety bearing a 3,4-dihydro-2H-1-benzopyran-3-carbonyl group. The trifluoromethyl (-CF₃) and methyl (-CH₃) groups at positions 6 and 2 of the pyrimidine ring, respectively, enhance metabolic stability and hydrophobic interactions.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-13-24-17(20(21,22)23)11-18(25-13)26-6-8-27(9-7-26)19(28)15-10-14-4-2-3-5-16(14)29-12-15/h2-5,11,15H,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPDYACQKCZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the formation of the pyrimidine ring through condensation reactions with suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzopyran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine and pyrimidine moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Trifluoromethyl Group : The 6-CF₃ substitution is shared with the target compound and Example 28 in , suggesting a common strategy to improve lipophilicity and resistance to oxidative metabolism.
Piperazine Modifications : The target compound’s benzopyran-carbonyl group differs from the cyclopentyl-isopropyl-carbonyl in and the pyrazole in , which may alter target selectivity. Benzopyran derivatives are associated with CNS activity, whereas pyrazole-substituted analogues often target inflammatory pathways.
Hypothetical Pharmacological Implications
- Target Compound : The benzopyran-carbonyl group may enhance blood-brain barrier penetration compared to the tetrahydro-pyran in or the polar carboxylic acid in .
Biological Activity
The compound 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two primary moieties: a pyrimidine ring and a benzopyran derivative . The presence of a piperazine group enhances its bioactivity through potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- CNS Activity : The compound has been suggested to have effects on the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, potentially aiding in the treatment of disorders such as anxiety and depression .
- Antiemetic Properties : Similar compounds have shown efficacy as antiemetic agents, which could be relevant for managing nausea and vomiting associated with chemotherapy or other medical treatments .
- Gastrointestinal Motility : Some derivatives have demonstrated gastrointestinal motility-enhancing properties, suggesting potential applications in treating gastrointestinal disorders .
Biological Activity Data
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on CNS Effects : A study investigating the effects of benzopyran derivatives on anxiety models in rodents showed significant anxiolytic effects, suggesting that similar compounds could be effective in clinical settings .
- Antiemetic Research : In a clinical trial involving patients undergoing chemotherapy, a related compound demonstrated a reduction in nausea scores compared to placebo, supporting its potential use as an antiemetic .
- Gastrointestinal Studies : Research on gastrointestinal motility highlighted that certain piperazine derivatives could enhance colonic motility in animal models, indicating a possible therapeutic application for conditions like irritable bowel syndrome .
Q & A
Basic: What synthetic strategies are recommended for constructing the piperazine-pyrimidine core in this compound?
Methodological Answer:
The synthesis of the piperazine-pyrimidine core typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Prepare a trifluoromethylpyrimidine precursor via condensation of a β-diketone with a trifluoromethyl-containing urea derivative under acidic conditions.
- Step 2 : Introduce the piperazine moiety by reacting the pyrimidine intermediate with 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazine in the presence of a coupling agent (e.g., EDC/HOBt) .
- Step 3 : Optimize reaction conditions (solvent polarity, temperature) to enhance yield, as polar aprotic solvents like DMF at 80–100°C improve nucleophilic displacement efficiency .
Key Consideration : Monitor steric hindrance from the 2-methyl group on the pyrimidine ring, which may require prolonged reaction times or elevated temperatures .
Basic: How can structural confirmation of this compound be rigorously validated?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the benzopyran carbonyl (δ ~170 ppm in NMR) and trifluoromethyl groups (δ ~120 ppm, NMR).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) with <2 ppm error.
- X-ray Crystallography : Resolve the piperazine-pyrimidine torsion angles to confirm spatial orientation, as demonstrated in related piperazinyl-pyrimidine structures .
Validation Tip : Compare experimental IR spectra with computational (DFT) predictions to validate carbonyl and C-F stretching modes .
Advanced: How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate this by:
- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., fluorescence polarization) assays .
- Dose-Response Curves : Ensure IC values are consistent across ≥3 independent replicates.
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
Case Study : In a related trifluoromethylpyrimidine derivative, discrepancies in kinase inhibition were resolved by identifying buffer-dependent aggregation using dynamic light scattering (DLS) .
Advanced: What computational approaches predict the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
Leverage in silico models to optimize ADME profiles:
- Lipophilicity (LogP) : Predict using fragment-based methods (e.g., Ghose-Crippen) to account for the trifluoromethyl group’s contribution (~+0.7 LogP units) .
- Metabolic Stability : Apply CYP450 isoform-specific docking (e.g., AutoDock Vina) to identify vulnerable sites (e.g., piperazine N-dealkylation hotspots) .
- Permeability : Use MD simulations (GROMACS) to assess membrane penetration, focusing on the benzopyran moiety’s rigidity .
Validation : Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes) for refinement .
Advanced: How can the stability of the heterocyclic system be evaluated under physiological conditions?
Methodological Answer:
Design stress-testing protocols:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC-MS, particularly hydrolysis of the benzopyran carbonyl .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for trifluoromethylpyrimidines) .
- Oxidative Stress : Expose to HO (3% v/v) and track radical-mediated degradation of the piperazine ring using EPR spectroscopy .
Mitigation Strategy : Co-crystallize with cyclodextrins to enhance aqueous stability if degradation exceeds 10% .
Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to improve bioavailability .
- Protonation State : Adjust buffer pH to ionize the piperazine nitrogen (pKa ~7.5), enhancing solubility via salt formation .
Validation : Measure solubility via nephelometry and confirm activity retention in parallel cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
